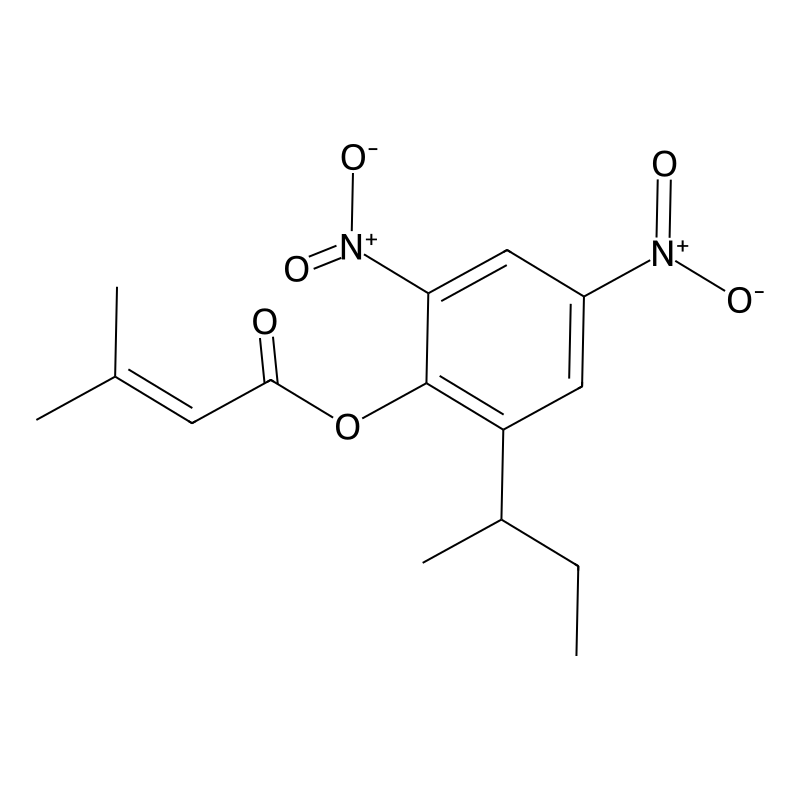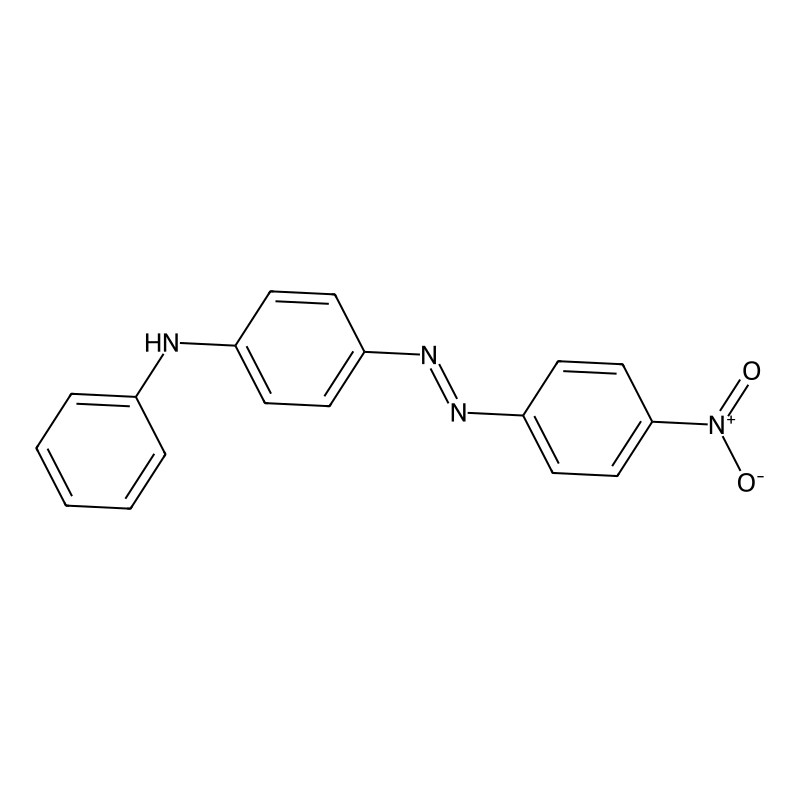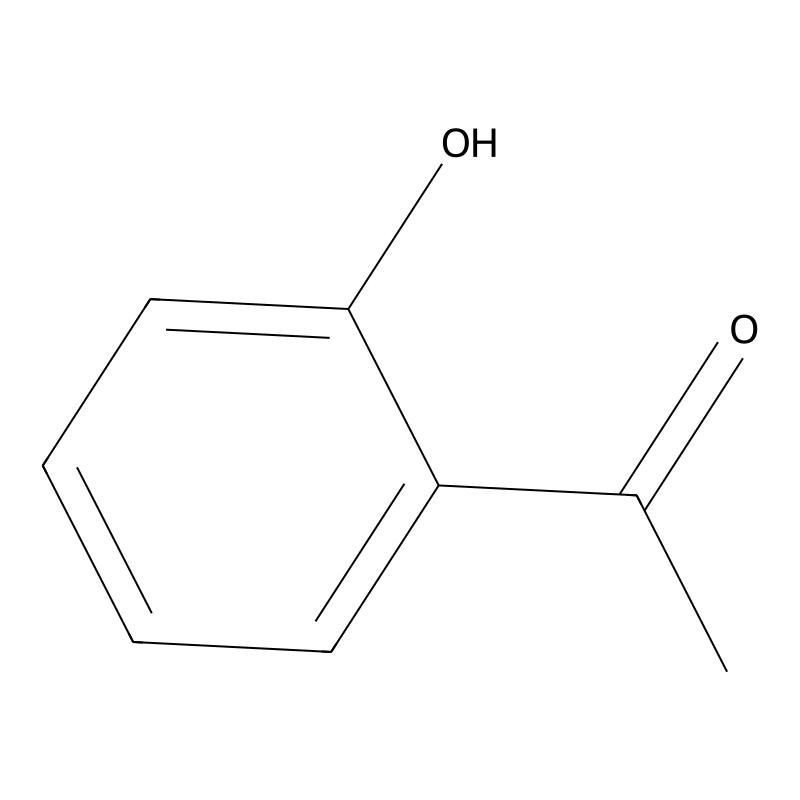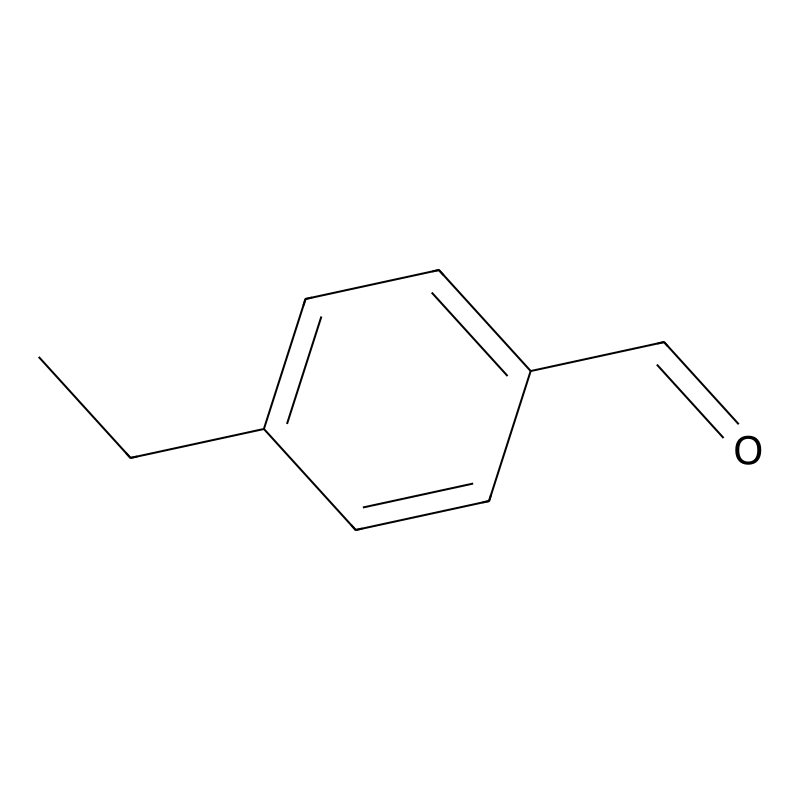Food & Cosmetic Component Standards
CAS No.:485-31-4
Molecular Formula:C15H18N2O6
Molecular Weight:322.31 g/mol
Availability:
In Stock
CAS No.:2581-69-3
Molecular Formula:C18H14N4O2
Molecular Weight:318.3 g/mol
Availability:
In Stock
CAS No.:142-92-7
Molecular Formula:C8H16O2
Molecular Weight:144.21 g/mol
Availability:
In Stock
CAS No.:118-93-4
Molecular Formula:C8H8O2
Molecular Weight:136.15 g/mol
Availability:
In Stock
CAS No.:71-36-3
Molecular Formula:C4H10O
C4H10O
CH3(CH2)3OH
C4H10O
CH3(CH2)3OH
Molecular Weight:74.12 g/mol
Availability:
In Stock
CAS No.:4748-78-1
Molecular Formula:C9H10O
Molecular Weight:134.17 g/mol
Availability:
In Stock





